molecular formula C7H9NO4 B2412876 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid CAS No. 73323-90-7

2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid

Cat. No.: B2412876
CAS No.: 73323-90-7
M. Wt: 171.152
InChI Key: DCESWPKOLYIMNH-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is a chemical compound with the molecular formula C7H9NO4 It is known for its unique structure, which includes a pyrrolidinone ring and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid typically involves the reaction of succinic anhydride with aminoguanidine hydrochloride. The reaction is carried out under controlled conditions, often involving heating in an aqueous solution in the presence of an alkali . The product is then purified through recrystallization to obtain a high yield of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its ability to modulate glutamate transporters sets it apart from other similar compounds, highlighting its potential in neurological research and therapy .

Biological Activity

2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, a compound characterized by its unique structure featuring a pyrrolidine ring with two carbonyl groups, has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, focusing on its anticonvulsant properties and other therapeutic potentials.

Chemical Structure and Properties

  • Molecular Formula : C₇H₉NO₄
  • Molecular Weight : 171.15 g/mol
  • Structural Features : The compound includes a five-membered lactam ring and exhibits reactivity due to its functional groups.

Biological Activity Overview

This compound has been primarily studied for its anticonvulsant properties . Research indicates that derivatives of this compound can enhance efficacy against seizures by modulating neurotransmitter systems, particularly through interactions with gamma-aminobutyric acid (GABA) receptors and glutamate transporters .

The mechanism of action involves:

  • Modulation of GABAergic Signaling : Enhances GABA receptor activity.
  • Influence on Glutamate Transporters : Affects glutamate uptake and signaling pathways critical for seizure control .

Anticonvulsant Activity

A series of studies have demonstrated the anticonvulsant efficacy of this compound derivatives in various animal models:

  • Maximal Electroshock (MES) Test :
    • Compound derivatives exhibited significant protective effects against induced seizures.
    • Example: A derivative showed an ED50 value of 23.7 mg/kg in MES tests, indicating robust anticonvulsant activity .
  • Pentylenetetrazole-Induced Seizures :
    • In vivo studies revealed that certain derivatives provided significant protection, with ED50 values around 59.4 mg/kg .
  • Safety Profile :
    • Preliminary toxicity assessments indicated a favorable safety profile with minimal central nervous system-related side effects compared to traditional antiepileptic drugs like valproic acid and ethosuximide .

Comparative Analysis of Related Compounds

Compound NameSimilarityKey Features
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid0.97Similar structure with potential variations in side chains
3-(2-Oxopyrrolidin-1-yl)propanoic acid0.97Contains an oxo group instead of dioxo
3-(2,6-Dioxopiperidin-1-yl)propanoic acid0.92Features a six-membered ring
4-(2-Oxopyrrolidin-1-yl)butanoic acid0.89Different carbon chain length

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in drug development:

  • Hybrid Compounds : Researchers are exploring hybrid molecules that combine this compound with known antiepileptic drugs to create more effective treatments .
  • Proteomics and Bioconjugation : It is also used as a reagent in bioconjugation techniques to modify biomolecules for therapeutic applications.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-4(7(11)12)8-5(9)2-3-6(8)10/h4H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCESWPKOLYIMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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